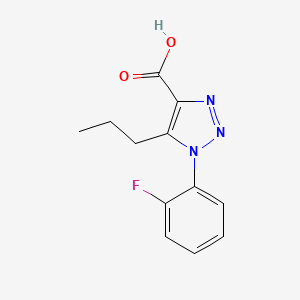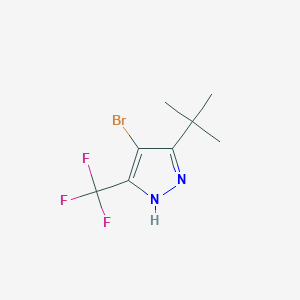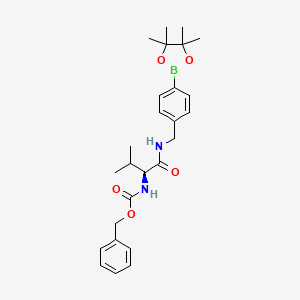
1-(2-Fluorophenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid, also known as FPTC, is a chemical compound that belongs to the class of triazole carboxylic acids. FPTC has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Aplicaciones Científicas De Investigación
Photophysical Properties and Sensing Applications
Research on 1,2,3-triazole derivatives, including compounds structurally similar to 1-(2-Fluorophenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid, highlights their promising applications due to unique photophysical properties. These compounds exhibit bright blue fluorescence, excellent quantum yields, large Stokes shifts, and prolonged fluorescence lifetimes. Their sensitivity to structural changes and the microenvironment, alongside pH-dependent fluorescence response, positions them as potential candidates for developing pH sensors in biological research. The ability to undergo aggregation-induced emission enhancement (AIEE) further underscores their utility in real-time biological applications, such as monitoring and controlling pH levels without toxicity concerns (Safronov et al., 2020).
Molecular Interactions and Structural Analysis
The synthesis and characterization of 1,2,4-triazole derivatives reveal insights into lp⋯π intermolecular interactions, crucial for understanding their biological activity. These derivatives demonstrate various intermolecular interactions, contributing to their structural stability and potential bioactivity. Such studies provide a foundation for exploring these compounds in biological contexts, including their role in molecular recognition processes (Shukla et al., 2014).
Synthesis for Biologically Active Scaffolds
The synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates the adaptability of triazole derivatives for creating biologically active scaffolds. These compounds are pivotal for generating peptidomimetics or other bioactive molecules, highlighting the triazole ring's versatility in medicinal chemistry. Such synthetic methodologies enable the development of compounds with potential applications across various biological targets, including enzyme inhibitors (Ferrini et al., 2015).
Fluorescent Dyes and Sensing Mechanisms
The development of fluorescent dyes containing triazole derivatives demonstrates their significant role in sensing applications. These compounds exhibit fluorescence properties that are sensitive to environmental changes, making them suitable for designing sensors. Such attributes facilitate the development of innovative approaches for detecting pH variations and other biochemical analytes in complex biological systems (Wrona-Piotrowicz et al., 2022).
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
For example, they have been reported to exhibit antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Pharmacokinetics
It distributes extensively into tissues with a mean apparent volume of distribution of 1050 L .
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit diverse biological activities, which suggests that they may have a wide range of molecular and cellular effects .
Action Environment
It’s worth noting that the success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-5-propyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-2-5-10-11(12(17)18)14-15-16(10)9-7-4-3-6-8(9)13/h3-4,6-7H,2,5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCBIKRQIUXEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride](/img/structure/B2524401.png)
![3-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2524403.png)
![2-[10-(3,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol](/img/structure/B2524406.png)
![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2524408.png)

![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2524410.png)


![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone](/img/structure/B2524416.png)
![Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B2524417.png)



